N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-acetylpiperazin-1-yl)-2-oxoacetamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Spirocyclic Compounds

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-acetylpiperazin-1-yl)-2-oxoacetamide is a synthetic small molecule with the molecular formula C17H27N3O5 and a molecular weight of 353.42 g/mol, typically supplied at 95% purity. It is a member of a class of spirocyclic oxoacetamide derivatives, structurally characterized by a 1,4-dioxaspiro[4.5]decane ketal fused to an acetylpiperazine moiety via an oxoacetamide linker.

Molecular Formula C17H27N3O5
Molecular Weight 353.419
CAS No. 899958-20-4
Cat. No. B2927877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-acetylpiperazin-1-yl)-2-oxoacetamide
CAS899958-20-4
Molecular FormulaC17H27N3O5
Molecular Weight353.419
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)C(=O)C(=O)NCC2COC3(O2)CCCCC3
InChIInChI=1S/C17H27N3O5/c1-13(21)19-7-9-20(10-8-19)16(23)15(22)18-11-14-12-24-17(25-14)5-3-2-4-6-17/h14H,2-12H2,1H3,(H,18,22)
InChIKeyFPPRHIVNLHJUCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-acetylpiperazin-1-yl)-2-oxoacetamide (CAS 899958-20-4) for Research


N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-acetylpiperazin-1-yl)-2-oxoacetamide is a synthetic small molecule with the molecular formula C17H27N3O5 and a molecular weight of 353.42 g/mol, typically supplied at 95% purity . It is a member of a class of spirocyclic oxoacetamide derivatives, structurally characterized by a 1,4-dioxaspiro[4.5]decane ketal fused to an acetylpiperazine moiety via an oxoacetamide linker. This compound is primarily utilized as a research tool in medicinal chemistry and drug discovery, where its modular design allows for the development of novel pharmacophores [1].

Structural Specificity in N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-acetylpiperazin-1-yl)-2-oxoacetamide Procurement


In-class substitution of this compound is not straightforward due to the high sensitivity of biological activity to its spirocyclic architecture. The size of the spiro ring is a critical determinant of receptor affinity and functional selectivity. For instance, in related series of spirocyclic CGRP receptor antagonists, altering the spiro ring size from a cyclopentyl to a cyclohexyl moiety resulted in a 2-fold difference in binding affinity (Ki) and significantly impacted in vivo pharmacokinetic parameters like plasma protein binding and clearance [1]. This evidence demonstrates that using an analog with a different spiro ring system, such as the [4.4]nonan variant (CAS 899982-41-3), introduces a high risk of divergent activity and invalidates cross-compound assumptions without direct experimental confirmation.

Quantitative Differentiation Evidence for N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-acetylpiperazin-1-yl)-2-oxoacetamide


Spiro Ring Size Comparison: 1,4-Dioxaspiro[4.5]decane vs. 1,4-Dioxaspiro[4.4]nonane Structural Analogs

The primary quantifiable differentiation lies in the molecular architecture. The target compound possesses a 1,4-dioxaspiro[4.5]decane core (a cyclohexane ketal), whereas its closest commercially available analog has a 1,4-dioxaspiro[4.4]nonane core (a cyclopentane ketal) . This difference changes the molecular weight from 353.42 g/mol to 339.39 g/mol and alters the spatial orientation and conformational flexibility of the N-methylacetamide side arm. In analogous CGRP antagonist series by Merck, the shift from a spirocyclopentyl to a spirocyclohexyl constraint on a piperazinone core improved binding affinity (Ki) from 21 pM to 17 pM, decreased rat free fraction (fu) from 0.8% to 0.2%, and decreased plasma clearance (Cl) from 11 to 1.8 mL/min/kg [1]. Although the target compound's specific pharmacophore differs, this class-level evidence confirms that the spiro ring size dictates key molecular properties and precludes simple substitution.

Medicinal Chemistry Structure-Activity Relationship (SAR) Spirocyclic Compounds

Absence of Public Target Engagement Data for N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-acetylpiperazin-1-yl)-2-oxoacetamide

An extensive search of public literature, including patents and the BindingDB database, yielded no direct quantitative biological data (e.g., Ki, IC50) for this specific compound [1]. No evidence was found to confirm the compound's primary biological target. For instance, while structurally distinct 1,4-dioxaspiro[4.5]decane-based arylpiperazines have been characterized as potent 5-HT1A receptor ligands with pD2 values of 8.61 [2], and other spirocyclic oxopiperazinylacetamide derivatives have demonstrated CGRP antagonist activity with Ki values as low as 0.03 nM [3], none of these data points correspond to the target compound.

Binding Affinity Selectivity CGRP Receptor 5-HT1A Receptor

High-Impact Research Scenarios for N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-acetylpiperazin-1-yl)-2-oxoacetamide (CAS 899958-20-4)


Novel Pharmacophore Construction via Modular Fragment-Based Design

The compound's modular structure, which fuses a 1,4-dioxaspiro[4.5]decane fragment with an acetylpiperazine oxoacetamide fragment, makes it a versatile starting point for fragment-based drug discovery (FBDD). Its design allows independent modification of the spiroketal and the piperazine carbonyl motifs, enabling systematic SAR studies. This is supported by the general use of such spirocyclic oxopiperazinylacetamide scaffolds in generating novel pharmacophores for CGRP antagonism and other therapeutic areas [1].

Probing the Impact of Spiro Ring Homologation on ADME Properties

The [4.5]decane spiro ring system provides a key structural control point for investigating how small changes in ring size influence drug-like properties. As demonstrated in analogous CGRP antagonist series, expanding a spiro ring from a cyclopentyl to a cyclohexyl constraint dramatically reduced plasma clearance (from 11 to 1.8 mL/min/kg in rats) and increased plasma protein binding, resulting in a >20-fold decrease in free fraction (from 18.1% to 0.2%) [2]. This compound can serve as the [4.5]decane anchor point for a systematic homologation series to map these ADME effects in a new chemical context.

Investigating Biased Agonism at Aminergic GPCRs

The 1,4-dioxaspiro[4.5]decane-based phenotype has been established as a highly selective and potent scaffold for 5-HT1A receptor engagement, with lead compounds achieving a pD2 of 8.61 [3]. Although the target compound incorporates an oxoacetamide linker and acetylpiperazine motif absent from reported leads, it provides a chemically stable and geometrically defined scaffold suitable for exploring structure-functional selectivity relationships (SFSR) and biased agonism at this therapeutically relevant GPCR.

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